2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino phenyl ring, along with a difluoroacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminoacetophenone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected intermediate is then subjected to further reactions to introduce the difluoroacetic acid group.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol, or trimethylsilyl iodide followed by methanol.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura couplings.
Major Products Formed
Substitution Reactions: Alkylated derivatives of the original compound.
Deprotection Reactions: The free amine form of the compound.
Coupling Reactions: Biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The difluoroacetic acid moiety may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar in structure due to the presence of the Boc-protected amino group.
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: Another compound featuring a Boc-protected amino group, used in peptide synthesis.
(4-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxy-3-oxopropyl}phenyl): Contains a Boc-protected amino group and is used in the synthesis of phenylalanine derivatives.
Uniqueness
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both the Boc-protected amino group and the difluoroacetic acid moiety
Properties
Molecular Formula |
C13H15F2NO4 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C13H15F2NO4/c1-12(2,3)20-11(19)16-9-6-4-8(5-7-9)13(14,15)10(17)18/h4-7H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
AMJYNAMFBJIXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.